molecular formula C6H3Br3O B077500 Phenol, 2,4,5-tribromo- CAS No. 14401-61-7

Phenol, 2,4,5-tribromo-

Cat. No. B077500
CAS RN: 14401-61-7
M. Wt: 330.8 g/mol
InChI Key: XPUSKKJATQFMBF-UHFFFAOYSA-N
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Description

Phenol, 2,4,5-tribromo- is a brominated derivative of phenol . It has a molecular formula of C6H3Br3O and an average mass of 330.799 Da .


Synthesis Analysis

While specific synthesis methods for Phenol, 2,4,5-tribromo- were not found, phenolic compounds in general can be synthesized through various methods. Some of these methods include condensation with sugar precursors . More research would be needed to find specific synthesis methods for Phenol, 2,4,5-tribromo-.


Molecular Structure Analysis

The molecular structure of Phenol, 2,4,5-tribromo- consists of a phenol moiety with three bromine atoms attached. The exact 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

Phenol, 2,4,5-tribromo- has a molecular weight of 330.799 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Brominated Flame Retardant

2,4,5-Tribromophenol is widely used as a brominated flame retardant . It helps to reduce the flammability of materials, making it a crucial component in many industrial applications.

Wood Antifungal Agent

This compound also serves as a wood antifungal agent . It helps to protect wood from fungal decay, thereby extending the lifespan of wooden structures and products.

Precursor for Other Brominated Flame Retardants

2,4,5-Tribromophenol is used as a precursor for other brominated flame retardants . This means it is used in the synthesis of other flame retardants, expanding its impact in the industry.

Environmental Contaminant Detection

Due to its wide use and environmental persistence, 2,4,5-Tribromophenol is often detected in environmental matrices and biota, including human breast milk, placenta, and serum . This makes it a useful marker for environmental contamination and human exposure to brominated compounds.

Sensitive Sensing Material

2,4,5-Tribromophenol can be used in the creation of sensitive sensing materials . For example, it has been used in the development of a molecularly imprinted nanofiber film for the efficient and facile imprinting sensor of 2,4,6-tribromophenol .

Pharmacokinetics Research

The disposition and kinetics of 2,4,5-Tribromophenol have been studied in rodents . This research helps to understand how the compound is absorbed, distributed, metabolized, and excreted in the body, which is crucial for assessing its potential health impacts.

Safety And Hazards

Phenol, 2,4,5-tribromo- may cause an allergic skin reaction and serious eye irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2,4,5-tribromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUSKKJATQFMBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30162600
Record name Phenol, 2,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 2,4,5-tribromo-

CAS RN

14401-61-7
Record name Phenol, 2,4,5-tribromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,5-tribromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30162600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How is 2,4,5-Tribromophenol formed in living organisms?

A1: 2,4,5-Tribromophenol is primarily formed as a metabolite of BDE-99, a type of PBDE. Research has shown that the cytochrome P450 enzyme, specifically CYP2B6, plays a key role in the oxidative metabolism of BDE-99 in human liver microsomes, leading to the formation of 2,4,5-TBP alongside other hydroxylated metabolites. [] This metabolic pathway has also been observed in animal models. []

Q2: What are the excretion pathways of 2,4,5-Tribromophenol in rats?

A2: Studies in rats have shown that following the metabolism of BDE-99, 2,4,5-TBP is found in various excreta. It's detected in urine, primarily as 2,4,5-tribromophenol and its glucuronide and sulfate conjugates. [] Additionally, 2,4,5-TBP is also identified in feces. [] This suggests multiple excretion pathways for this metabolite.

Q3: Besides being a metabolite, is there evidence of 2,4,5-Tribromophenol being formed through any other mechanisms?

A3: While primarily discussed as a BDE-99 metabolite, there's research exploring the formation of polybrominated dibenzo-p-dioxins/furans (PBDD/Fs) from bromophenols. One study utilizes quantum chemical calculations and direct dynamic studies to investigate the gas-phase formation of PBDD/Fs from precursors, including 2,4,5-tribromophenol and 3,4-dibromophenol. [] This suggests potential pathways for 2,4,5-TBP to be involved in the formation of other environmental contaminants.

Q4: Are there significant differences in how various species metabolize BDE-99 and consequently produce 2,4,5-Tribromophenol?

A4: Yes, research indicates interspecies differences in BDE-99 metabolism. Studies comparing rats and mice show that mice excrete a larger proportion of the BDE-99 dose in urine and less in feces compared to rats. [] This suggests differences in metabolic pathways and excretion mechanisms between these species, potentially influencing the levels of 2,4,5-TBP produced.

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